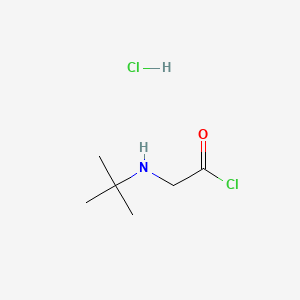

2-(Tert-butylamino)acetyl chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(tert-butylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVPZCIZHNTARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694757 | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915725-52-9 | |

| Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tert-butylamino)acetyl chloride hydrochloride chemical properties

An In-depth Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 915725-52-9) is a highly reactive, bifunctional chemical intermediate of significant importance in the pharmaceutical and fine chemical industries.[1][2] Structurally, it is the hydrochloride salt of an N-substituted amino acid chloride, combining the reactivity of an acyl chloride with the steric and electronic properties of a tert-butylamino group.[2][3] This unique combination makes it an invaluable building block, particularly for introducing the N-tert-butylglycyl side chain into complex molecules.[4]

Its most prominent application is as a key starting material in the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[4][5][6] The incorporation of the N-tert-butylglycyl moiety is crucial for the enhanced activity and spectrum of Tigecycline.[4] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The compound exists as a stable hydrochloride salt, which improves its handling characteristics and shelf-life compared to the free base form.[3] It typically appears as a white to off-white crystalline powder with a pungent odor, a characteristic of many acyl chlorides.[5][7] Due to its high reactivity, especially with moisture, it must be handled under controlled, anhydrous conditions.[3][8]

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 915725-52-9 | [1][9] |

| Molecular Formula | C₆H₁₂ClNO·HCl (or C₆H₁₃Cl₂NO) | [2][7][10] |

| Molecular Weight | 186.08 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [2][5][7] |

| Purity (Typical) | ≥98% to ≥99% | [1][5][6] |

| Synonyms | N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [2][9] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions to maximize yield and purity. The primary route involves the acylation of tert-butylamine, followed by conversion to the acyl chloride and subsequent formation of the hydrochloride salt.[1][3]

Expert Rationale Behind the Synthesis Protocol

The choice of a low-temperature, anhydrous environment is critical. Acyl chlorides are highly susceptible to hydrolysis; any presence of water will rapidly convert the product to the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid, reducing yield and introducing impurities.[3] The reaction is also exothermic, and maintaining a low temperature (e.g., 0–5°C) prevents side reactions, such as the formation of oligomeric byproducts.[3] The final step of forming the hydrochloride salt is not just for purification; it significantly enhances the compound's stability, making it less prone to degradation during storage and handling.[2][3]

Diagram 1: General Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2-(tert-butylamino)acetyl chloride HCl.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this reagent is dominated by the electrophilic nature of the acyl chloride functional group.[3] The carbonyl carbon is highly susceptible to attack by nucleophiles, making it an excellent acylating agent.

Key Reaction Types:

-

Nucleophilic Acyl Substitution: This is the most common reaction. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This is the core reaction used in the synthesis of Tigecycline, where it acylates a minocycline derivative.[1][3][4]

-

Hydrolysis: The compound reacts vigorously with water to form 2-(tert-butylamino)acetic acid hydrochloride.[3][11] This reactivity underscores the necessity for strict moisture control during its use.[3]

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom.[3] This can influence the regioselectivity of reactions and can also protect the nitrogen from participating in unwanted side reactions, a feature that is leveraged in complex multi-step syntheses.[3]

Diagram 2: Nucleophilic Acyl Substitution Mechanism

Caption: Mechanism of nucleophilic acyl substitution using the title compound.

Experimental Protocol: General Procedure for Amide Formation

This protocol provides a self-validating framework for the acylation of a primary amine.

-

System Preparation (The Causality of Inertness): The reaction vessel is flame-dried under a vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This is not merely procedural; it is a critical step to eliminate atmospheric moisture, which would otherwise competitively hydrolyze the acyl chloride, leading to reduced yield and the formation of carboxylic acid impurities.

-

Reagent Dissolution: The amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A slight excess of base ensures the reaction goes to completion.

-

Controlled Addition of Acyl Chloride: The solution is cooled to 0°C in an ice bath. This compound (1.1 eq), dissolved in a minimal amount of anhydrous solvent, is added dropwise over 15-30 minutes. The slow, cooled addition is a key control measure to manage the exothermic nature of the acylation, preventing thermal degradation and side reactions.

-

Reaction Monitoring (The Trustworthiness of Data): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides empirical evidence of the consumption of the starting material and the formation of the product, allowing for a definitive determination of reaction completion.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired amide.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, particularly for GMP (Good Manufacturing Practice) applications.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications requiring ≥98% or higher.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the characteristic peaks for the tert-butyl and methylene protons, ensuring batch-to-batch consistency.[3]

-

Titration: Can be used to determine the assay of the material by titrating the hydrochloride salt.[3]

-

Loss on Drying: A critical quality parameter that measures the amount of residual moisture and volatile solvents. Specifications often require this to be ≤0.5%.[1]

Safety, Handling, and Storage

This compound is classified as corrosive and causes severe skin burns and eye damage.[7][9][10] It is also irritating to the respiratory system.[7] Therefore, strict adherence to safety protocols is mandatory.

-

Handling: Always handle in a well-ventilated chemical fume hood.[7][8] Personal Protective Equipment (PPE) is required, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[1][8] The container must be kept tightly closed under an inert atmosphere (e.g., Argon) to prevent hydrolysis.[8]

-

Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and an inert absorbent material for cleanup. Do not use water.[8]

Diagram 3: Safe Handling Decision Workflow

Caption: A workflow outlining critical safety checks before handling the reagent.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its high reactivity, governed by the acyl chloride group, combined with the structural influence of the tert-butyl substituent, makes it a powerful and precise tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements is essential for its safe and effective utilization in research and development, enabling the synthesis of next-generation therapeutics like Tigecycline.[4][6]

References

-

ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]

-

WorldOfChemicals. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]

-

Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS 915725-52-9: A Deep Dive into Its Pharmaceutical Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. srinichem.com [srinichem.com]

2-(Tert-butylamino)acetyl chloride hydrochloride CAS 915725-52-9

This compound is more than a simple chemical; it is a key enabler in the synthesis of life-saving medicines and advanced materials. Its well-defined reactivity, combined with the structural motifs it can introduce, makes it an indispensable tool for medicinal and organic chemists. As the demand for complex APIs and novel chemical entities grows, the importance of high-purity, versatile intermediates like this will only increase, solidifying its role in the future of drug development and chemical innovation. [1]

References

- This compound | 915725-52-9 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf3CWT1eDjp8iBA9HDNkurEmPSlGpPAVoKiJ4kouw9zwYxxs_XWF11IpXd_XtmyIlY-5TBBh6GU3mhaUaIQFije5bGECyOrD4tQqRjR5oTdwXkO1hWnX2psQLDvKg2tR6KSuTGWw==]

- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgglDarlZ7H1OqJ_zBHqkWumbdQiRE3bLjIuorgjc2rpajFz-8Nb65pjGG2MrjrwweDT-LNoeeOSLhUkdr7LRMUz7llBCqDE_ZjemOCwG6SbW6Gv5WvH7dTxYXll7ojkFQW9j34LUEj1HldpwE5ZSBYj5s2JQLTjnI9-r64QNKrY-kcMTpS4MXMbccwc7k4GbjAlUTyJAhp4kDUUhVtDWgRsM=]

- 2-((tert-butyl)amino)acetyl chloride hydrochloride - ChemBK. (2024-04-09). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tNtllyOMMxVRl2gI1usykVGZBqU4XA1XF3oYPjHQHMSjchKXY-PL1gOeKv1WMmTWYJvpa1j9vrlIDGENXoY10Wtc6ig6sfcN7dzHxQPHnVukLvuqBCvKCTmpIjDEvPBhmMLleWqGPbf9mJVrnPgXkwkPHqCqwvIrsvfFzFs6kD2O91g_uH1OjvtVOp5CFzY=]

- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications - Srini Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVQZWeWNYIWkZrn2jIonfay2oak7MymP86r_o4mCDr5LO_Z_EXLIUUkEfGD4qw5iDPJzc5425g2Obj0yeoZTbV7_jpcihqkugd9m80Mje4t_nCM9RaPcqG3UPk9tSuQKQXQelpSJsLLeA5sHn1m_x4V1R0Uzz83NE4twByQHVQuCH3JNLTDlBHLJOecEzZjCjQpzCypiLmTWUrmLtgloK5bQSw_FAe9CcOKhc=]

- Exploring this compound: A Key Tigecycline Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlYw5502iZowMpTO53-Jwx1lLHLn4CTPAudJbcXkMsKEiUzqL-TZvmOX0oOZf1OI_go8Z4AmCqjW5EgXu6c0ofnJikheIjtRSlzH7qqZ-nTbUhb_Dp2CRYhRfdkffo0K6LnxOHET82IxhU39HllzgiGXB47DJi_2Xd4hM_Pu4Ahg8orGhGCYRLBg2t8vqYo2rq6Mz00rWehoXYSVitb7jvaFnFwebkaFWhKmAjd7UggEHfuQKZsQZq]

- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino] - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESL9_ry54VvklsB3T0ZZpQIsr5w_IlPnfAVcj0BUx9ev2A-Q9a_CTSWWeSfsIouzOs4M0Q8AbHJ9DHGO_auYkQTIA264eDTuVM9r-bp2kM27Z9eLfFjHhM_PQudWHPqLG7koJR]

- Exploring 2-(tert-Butylamino)acetic Acid Hydrochloride: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5nDxYJnQfFNjsAPzdLk23W84AURnhCWW8czwg5BZobHPcWJdtZjYQJ99Ir3PQ6Ullga6Q9rI2qX0ssqN5ow70Jf7CYpqPMYiXhO173eB95lwontFMnAPqT8oJ-LiCPkNX9Pfi_I85CNxv-iRVVIHKGxRPVW5xhBaRVCiHKTnrLxR3afwoK3AHMIF7YGIga5QXj-apQir0a4E5K-HwzNVUMz2NgwhWgs6_UWcsOKjTns=]

- 915725-52-9 | this compound | Inorganic Salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcd26rOyJlCSHU7R9pgTwSY8SsrNjsjQdI7tA-LeZ7Mm391pFGuK8E3e3TACAeTglaGy8yOjA2vjUqc7NHlF-AzK-OLtqo58IFIXAAMmDrljbROn1uJ_sBAj-ZQU26zYulzVMQksLhGKjfAMA==]

- This compound | C6H13Cl2NO | CID 53401011 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ4fqgmwoG_IJQzTFc9u8jAhvOBXykcexgSWPv3AJs6yPIf5SnF9Jg9UQHK8-Y4MYTn5btjGDSKuJ-WMS8cqoCcLVgN3DThtaK1dOi_VtWNC6HMoOL4-q0mhjQu1jXRN7YmZnEIbEvLNCVTL0H]

- SAFETY DATA SHEET - Fisher Scientific. (2009-12-22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOPRlCAwIwiwcE5uU_4nmSoU2Iu11OouNiIDPfFaLx2uVxLT2U9x9Opc8V7Ug4jHnhbu6fDkaFzdFW3rrroXnFl7UwUdXxJW27f0k3XZ-Z4B2pvy7w3tadjyOBGzt_fMY8mbg7EYRDj3xcyk_VU_AzRvz0UwhFifWYbFYQWvWuqiaPqVioLdjJG6Vfu0Gat0bVOt27_S6E8dSLLB3ONrYfCM9sHY7nmgzoh5uh4nN_YLdXBR0_xNbB6l0cOHwCrCYp0uUZPA4LfTnXioH4KcapGIRoKe2Drw==]

- Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJvNIs73scWeyUeK2Q3lp8NGw1SFIP_067LvIscTKQiSgfj6_Dxfg4jj_U7CIj6MSa646gZ2QnJkDln469N0F6Zs2t1Qi2v4VS9b24kPFlsCpBZjtoOEqVudXR0eBcuYsMjabPrzZeUC5DWli-bnx3SS4WZHqHkP5DGiX1zffjkBiUQdaujlGKpKjWtSfLtWy5NoM28yX3qf8TtmIc0PiIeVDRgK9mZA15bMNYg4lYYPTDK6DgAFo3zCh5xim]

- Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoRrKInVx4hQ3Od0vp3uT7vlwdwcNbvCow9d8oFGC3yH0nCDzTmPpRiU6XlECnXe3yZJIRxTzVD_hhX4TGpiSTABeahsRzOS_8668I3CZ5VTS9MAeKcRQ5eK5jWeZM6sd]

- Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWIIxnqE7EI6W40-fJaqLvbErORS-s4Ncf6E2TY9sovHF-KN45mbwPzSs3o-zzyT00KQfa4Um9XPkyheNxaDmjx7s94CULipITdqdvG603F8Ov_icNiSgce8hrFEkvTMluE7PNZpUwhyDnZnWHI0qw3MRMvXhqxNu06iyzdZS8m9zk7xhQK4zKnNX_Qd86mwHeSsxbhXbGFcyEyI0rD2YRFmzx9oLwEne9CZeuT28ZuF2tA50cOB8=]

- β2-agonists - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4PYaMsVG0r43_PSPBA7cUh_zQYc6igNlvwGqxAOI9JCZL0xpXoJrHAppQFavM2p3Xc6W7xExZE7XM9ZKsuyUC_yUwX-_8ogRg_xSi6NQmSvpsLLXge9d-RlqDFL9Sh-O3g9Tbz2bLQrxHzA=]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 3. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. srinichem.com [srinichem.com]

A Guide to the Synthesis of 2-(Tert-butylamino)acetyl Chloride Hydrochloride: Mechanism, Protocol, and Key Considerations

Abstract

This technical guide provides an in-depth examination of the synthesis pathway for 2-(tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9), a pivotal chemical intermediate in modern pharmaceutical development. The document elucidates the prevailing synthetic strategy, focusing on the conversion of N-tert-butylglycine hydrochloride via chlorination with thionyl chloride. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical parameters for process control, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this essential building block.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a sterically hindering tert-butyl group and a reactive acyl chloride function, makes it a valuable reagent for introducing the N-tert-butyl glycyl moiety into larger structures.[1][3][4]

The most prominent application of this intermediate is in the manufacture of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[5][6][7] The intermediate is essential for constructing the unique N-glycylamido side chain that confers Tigecycline its potent antibacterial activity.[7][8] Given its role, the reliable and efficient synthesis of high-purity this compound is of paramount importance to the pharmaceutical industry.[5][6]

Retrosynthetic Analysis and Core Synthesis Pathway

The most direct and industrially favored approach to synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, N-tert-butylglycine hydrochloride (CAS 6939-23-7).[9] This transformation is a classic conversion of a carboxylic acid to an acyl chloride, a cornerstone reaction in organic synthesis.

The overall synthetic workflow can be visualized as a single, high-yielding transformation from a stable amino acid salt to a reactive acyl chloride.

Caption: Overall Synthesis Workflow.

The Causality of Reagent Selection: Thionyl Chloride

Thionyl chloride (SOCl₂) is the preferred reagent for this conversion for several key reasons that enhance process efficiency and simplify product isolation:

-

High Reactivity: It readily activates the carboxylic acid group for nucleophilic substitution.[10]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[11] Being gases, they are easily removed from the reaction mixture, which drives the equilibrium towards the product side according to Le Châtelier's principle. This eliminates the need for complex aqueous workups to remove coupling agents.

-

Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and widely available industrial chemical.[12]

Reaction Mechanism: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Simplified Reaction Mechanism.

-

Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite ester intermediate is formed, with the elimination of a chloride ion.

-

Nucleophilic Attack: The liberated chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the intermediate.[12]

-

Product Release: The tetrahedral intermediate collapses, eliminating sulfur dioxide and hydrogen chloride, to yield the final acyl chloride product.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.[2][13]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| N-tert-butylglycine hydrochloride | 6939-23-7 | C₆H₁₄ClNO₂ | 167.63 | White solid, precursor.[5][9][14] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, corrosive, reacts violently with water.[13] |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Inert solvent, volatile. |

| Hexane, Anhydrous | 110-54-3 | C₆H₁₄ | 86.18 | Non-polar solvent for washing. |

Step-by-Step Methodology

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add N-tert-butylglycine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

-

Controlled Addition of Thionyl Chloride: Begin stirring the suspension and cool the flask to 0-5 °C using an ice-water bath. This temperature control is crucial to manage the exothermic reaction and prevent side reactions.[3] Charge the dropping funnel with thionyl chloride (1.5-2.0 eq) and add it dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours, or until gas evolution ceases. The mixture should become a clearer solution as the solid reactant is consumed.

-

Removal of Volatiles: Once the reaction is deemed complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a cold trap to protect the vacuum pump from corrosive vapors.

-

Product Isolation and Purification: The resulting crude solid is this compound. To purify, add a small volume of anhydrous hexane or diethyl ether to the solid, triturate (break up the solid with a spatula), and then remove the solvent via filtration or decantation. This wash removes any soluble, non-polar impurities.

-

Drying: Dry the resulting white to off-white crystalline solid under high vacuum for several hours to remove all residual solvent.[6] Store the final product in a tightly sealed container under an inert atmosphere in a desiccator, as it is highly sensitive to moisture.

Product Characterization

To ensure the synthesis was successful and the product meets the required quality standards, the following characterizations are recommended:

-

Purity (Assay): Typically ≥99% as determined by titration or quantitative NMR.[6][7]

-

Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band characteristic of an acyl chloride around 1790-1810 cm⁻¹ and the disappearance of the broad hydroxyl (O-H) band from the starting carboxylic acid.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should confirm the presence of the tert-butyl group (singlet, ~1.4 ppm, 9H) and the α-methylene protons (singlet, ~4.2 ppm, 2H), along with a broad singlet for the ammonium proton.

Safety and Handling Considerations

-

Reagents: Thionyl chloride is extremely corrosive, a lachrymator, and reacts violently with water.[13] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][9]

-

Reaction: The synthesis evolves toxic and corrosive gases (HCl and SO₂). The reaction apparatus must be properly vented to a base scrubber.

-

Product: this compound is a corrosive and moisture-sensitive compound.[2][15][16] Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Storage: Store the product under anhydrous and inert conditions to prevent hydrolysis back to the carboxylic acid.

Conclusion

The synthesis of this compound via the chlorination of N-tert-butylglycine hydrochloride with thionyl chloride is a robust, efficient, and well-established method. The choice of thionyl chloride is strategic, simplifying the process by producing easily removable gaseous byproducts. By adhering to strict anhydrous conditions, controlling the reaction temperature, and observing all safety protocols, researchers can reliably produce this high-value intermediate, which is indispensable for the synthesis of advanced pharmaceuticals like Tigecycline.

References

- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01). Vertex AI Search.

- This compound | 915725-52-9. Benchchem.

- Understanding the Synthesis and Applications of N-Tert-Butylglycine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..

- 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024-04-09). ChemBK.

- N-tert-butylglycine hydrochloride. (2024-04-09). ChemBK.

- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

- Exploring 2-(tert-Butylamino)

- CAS 915725-52-9: A Deep Dive into Its Pharmaceutical Applic

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.

- How is the reaction mechanism of SOCl2 with amino acids? (2024-03-10). Reddit.

- Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica.

- Synthetic method of tigecycline.

- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]. CymitQuimica.

- N-t-Butylglycine hydrochloride | 6939-23-7. ChemicalBook.

- This compound | C6H13Cl2NO | CID 53401011. PubChem.

- Thionyl Chloride - A Versatile Reagent. (2025-08-07).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. reddit.com [reddit.com]

- 13. pianetachimica.it [pianetachimica.it]

- 14. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 15. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 16. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility and Reaction Mechanism of 2-(Tert-butylamino)acetyl Chloride Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No: 915725-52-9) is a specialized chemical intermediate that has become indispensable in modern organic and medicinal chemistry.[1][2] While not possessing a mechanism of action in a traditional pharmacological sense, its utility is defined by its chemical reactivity as a potent acylating agent. This guide provides an in-depth exploration of its core chemical mechanism, focusing on the principles of nucleophilic acyl substitution that govern its function. We will dissect its molecular structure to explain its reactivity, detail its primary application in the synthesis of the antibiotic Tigecycline, present validated experimental protocols, and outline critical considerations for its synthesis, handling, and analysis.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule, valued for its capacity to introduce the N-tert-butylglycyl moiety into target structures.[3] This functional group is particularly significant in pharmaceutical development for its ability to enhance the solubility and bioavailability of parent compounds.[1][3] The compound is most recognized as a critical building block in the semi-synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used against multidrug-resistant bacteria.[2][4]

Its chemical identity is defined by an acetyl chloride group, which serves as the reactive electrophilic center, and a protonated tert-butylamino group that influences its solubility and steric profile.[3][5] The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to its free base form, which would be prone to self-reaction and degradation.[3][5]

Molecular Structure

The structure of this compound is fundamental to its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

The reliable application of this reagent is contingent on its purity and stability. It is typically supplied as a white to off-white crystalline powder with a pungent odor.[2][6] Its high reactivity, particularly with moisture, necessitates strict handling and storage protocols.

| Property | Specification | Source |

| CAS Number | 915725-52-9 | [1] |

| Molecular Formula | C₆H₁₃Cl₂NO | [1] |

| Molecular Weight | 186.08 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Assay (Purity) | ≥98% (typically >99%) | [1][2] |

| Moisture Content | ≤0.5% | [1] |

| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [7][8] |

| Storage | Store locked up in a cool, dry, well-ventilated place under inert gas. | [1][8][9] |

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The "mechanism of action" of this compound is its chemical function as an acylating agent . This process is governed by the nucleophilic acyl substitution pathway. The acetyl chloride moiety contains a highly electrophilic carbonyl carbon, making it an excellent target for attack by nucleophiles such as amines, alcohols, and thiols.[3]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., the primary amine of a substrate) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

The protonated tert-butylamino group is generally non-reactive under these conditions. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate any available basic sites. Therefore, an external base (e.g., triethylamine, pyridine) is typically required to neutralize this acid and drive the reaction to completion.[10]

Caption: General mechanism of nucleophilic acyl substitution.

Role of the Tert-butyl Group

The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. While this does not directly participate in the acylation reaction at the distant carbonyl center, it plays a crucial role in the properties of the final acylated product, often preventing undesirable side reactions or dictating conformational preferences.

The Hydrochloride Salt: A Double-Edged Sword

The amine is present as a hydrochloride salt. In this protonated form, the amine is non-nucleophilic and protected from self-condensation.[11] For the acylation reaction to proceed with a separate nucleophile, the reagent is used as is. If the secondary amine of the reagent itself were intended to react, it would first need to be deprotonated (free-based) by adding a suitable base.[10]

Synthesis and Workflow

The industrial synthesis of this compound is typically achieved through the reaction of a suitable N-protected or free-base amino acid precursor with a chlorinating agent, followed by the formation of the hydrochloride salt.[1][3] A common laboratory-scale approach involves the reaction of tert-butylamine with chloroacetyl chloride, followed by treatment with HCl.

Key process controls are critical for a successful synthesis:

-

Anhydrous Conditions: Due to the high reactivity of acyl chlorides with water, all solvents and reagents must be strictly anhydrous to prevent hydrolysis into the corresponding carboxylic acid.[3][9]

-

Temperature Control: The acylation reaction is exothermic and requires careful temperature management (typically 0–5°C) to minimize the formation of side products.[3]

Caption: A simplified workflow for the synthesis of the title compound.

Experimental Protocol: Acylation of an Amine

This protocol provides a representative methodology for using this compound to acylate a primary amine substrate, analogous to its use in the synthesis of Tigecycline.

Objective: To synthesize N-substituted-2-(tert-butylamino)acetamide.

Materials:

-

Substrate (Primary Amine)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the primary amine substrate (1.0 eq) and TEA (2.2 eq) in anhydrous DCM.

-

Causality: Anhydrous DCM is used as an inert solvent. Two equivalents of base are required: one to free-base the substrate if it is a salt, and another to quench the HCl generated during the reaction. An excess (2.2 eq) ensures the reaction medium remains basic.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality: Cooling controls the exothermic reaction rate, preventing thermal degradation and side-product formation.

-

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.

-

Causality: A slight excess of the acylating agent ensures complete consumption of the limiting amine substrate. Dropwise addition maintains temperature control.

-

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine.

-

Causality: The bicarbonate wash neutralizes any remaining HCl and the hydrochloride of the excess base. The brine wash helps to break emulsions and remove bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization as required.

Analytical Characterization

The identity, purity, and stability of this compound and its subsequent products are validated using standard analytical techniques.

| Analytical Technique | Purpose | Key Parameters / Expected Results |

| HPLC | Purity assessment and impurity profiling. | C18 column; mobile phase typically a gradient of acetonitrile and water with an acid modifier (e.g., 0.1% TFA or formic acid).[3] |

| ¹H NMR | Structural confirmation. | In a suitable deuterated solvent (e.g., DMSO-d₆), expect a characteristic singlet for the tert-butyl protons (~1.3 ppm) and signals for the methylene and amine protons.[3] |

| LC-MS | Impurity identification and molecular weight confirmation. | Confirms the molecular ion at the expected m/z value and helps identify by-products from hydrolysis or side reactions.[3] |

Safety and Handling

This compound is classified as corrosive and requires stringent safety precautions.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.[6][12]

-

Inhalation/Contact: Avoid inhaling dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[8]

-

Incompatibilities: The compound reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[9]

Conclusion

This compound is a highly valuable reagent whose "mechanism of action" is rooted in the fundamental principles of nucleophilic acyl substitution. Its utility is not biological but synthetic, providing a reliable method for introducing the N-tert-butylglycyl group in multi-step syntheses. A thorough understanding of its reactivity, the necessity for anhydrous and controlled temperature conditions, and strict adherence to safety protocols are paramount for its successful application in research and development, particularly in the synthesis of complex pharmaceutical agents like Tigecycline.

References

- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025).

- This compound | 915725-52-9. Benchchem.

- 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024). ChemBK.

- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7)

- Exploring this compound: A Key Tigecycline Intermediate.

- This compound.

- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-. CymitQuimica.

- 2-((tert-butyl)amino)

- Will amine salts react with acid chlorides and anhydrides? (2022). Reddit r/chemhelp.

- Acetyl chloride Safety D

- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.

- Synthetic method of tigecycline.

- Stability Indicating Chromatographic Methods for the determination of Trospium Chloride. Cairo University Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. srinichem.com [srinichem.com]

An In-Depth Technical Guide to the Stability and Storage of 2-(Tert-butylamino)acetyl Chloride Hydrochloride

Abstract: 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No: 915725-52-9) is a pivotal intermediate in modern organic synthesis, most notably serving as an essential building block for the broad-spectrum antibiotic, Tigecycline.[1][2] Its value lies in the reactive acetyl chloride moiety, which facilitates the introduction of the N-tert-butyl glycyl group into complex molecules.[3][4] However, this high reactivity is also the source of its principal challenge: inherent instability. This guide provides a comprehensive technical overview of the factors governing its stability, outlines scientifically-grounded protocols for its storage and handling, and details methodologies for assessing its integrity, ensuring its viability for research and drug development applications.

Chemical and Physical Profile

A foundational understanding of the compound's properties is essential before delving into its stability. As a hydrochloride salt, it exhibits enhanced stability and handling characteristics compared to its free base form.[1][3][5]

| Property | Value | Source(s) |

| CAS Number | 915725-52-9 | [3][6] |

| Molecular Formula | C₆H₁₃Cl₂NO (or C₆H₁₂ClNO·HCl) | [3][6][7] |

| Molecular Weight | 186.08 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [2][5][7] |

| Primary Synonyms | N-tert-Butylglycine acid chloride hydrochloride, N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [3][5][6] |

| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) | [6][7][8] |

The Core of Instability: Susceptibility to Hydrolysis

The primary degradation pathway for this compound is hydrolysis. The acetyl chloride functional group contains a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack by water.[3] This reactivity, while crucial for its synthetic utility, renders the compound exceptionally sensitive to moisture.[3][9]

The reaction proceeds as follows:

Caption: Figure 2: Recommended Handling Workflow for Moisture-Sensitive Reagent.

Stability Assessment and Quality Control

Verifying the purity of this compound before use is a critical, self-validating step in any experimental protocol.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A C18 column with a mobile phase like acetonitrile and 0.1% phosphoric acid can effectively separate the parent compound from its hydrolysis product. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The characteristic singlet for the tert-butyl group should be sharp and integrated correctly against other protons. The appearance of new signals can indicate degradation. [3]* Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of the more polar hydrolysis byproduct, 2-(tert-butylamino)acetic acid. [3]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways, confirming its sensitivity profile.

Objective: To confirm hydrolysis as the primary degradation pathway under elevated heat and humidity.

Methodology:

-

Sample Preparation: Weigh three ~10 mg samples of this compound into separate, open glass vials. Prepare a fourth "Time Zero" sample and immediately dissolve it in anhydrous acetonitrile for HPLC analysis.

-

Stress Condition: Place the three open vials into a stability chamber maintained at 40°C and 75% relative humidity (RH). [3]3. Time Points: Remove one vial from the chamber at predetermined time points (e.g., 24h, 48h, 72h).

-

Analysis:

-

Immediately dissolve the contents of the removed vial in a known volume of anhydrous acetonitrile.

-

Analyze the "Time Zero" sample and all stressed samples by HPLC.

-

Monitor for a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradation product (2-(tert-butylamino)acetic acid).

-

-

Confirmation: If possible, confirm the identity of the major degradant peak by comparing its retention time to a known standard of 2-(tert-butylamino)acetic acid or by using LC-MS to confirm the expected molecular weight. [3]

Conclusion

This compound is a high-value but environmentally sensitive reagent. Its integrity is directly threatened by moisture, with temperature and light accelerating its decline. For researchers, scientists, and drug development professionals, the message is unequivocal: successful utilization of this compound is entirely dependent on the rigorous exclusion of water and adherence to strict cold, dark, and inert storage and handling conditions. Implementing the protocols outlined in this guide is essential for preserving the reagent's purity, ensuring experimental reproducibility, and ultimately enabling its successful application in the synthesis of next-generation therapeutics.

References

-

2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024, April 9). ChemBK. Retrieved January 1, 2026, from [Link]

-

2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. (n.d.). Srini Chem. Retrieved January 1, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

N-(Tert-Butyl)-2-Chloroacetamide. (2024, April 9). ChemBK. Retrieved January 1, 2026, from [Link]

-

Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

-

Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

-

Exploring this compound: A Key Tigecycline Intermediate. (n.d.). LinkedIn. Retrieved January 1, 2026, from [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved January 1, 2026, from [Link]

- CN101450916B - Synthetic method of tigecycline. (n.d.). Google Patents.

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). IntechOpen. Retrieved January 1, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 6. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

Navigating the Nomenclature: A Comprehensive Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride and Its Synonyms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis and drug development, precision in chemical nomenclature is paramount. The ability to identify a compound accurately through its various synonyms and identifiers is crucial for seamless research, procurement, and regulatory compliance. This guide provides a detailed exploration of 2-(Tert-butylamino)acetyl chloride hydrochloride, a key building block in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not just a list of names, but a deeper understanding of the compound's identity, properties, and applications, grounded in established scientific principles.

This molecule, identified by the CAS Number 915725-52-9, is a cornerstone intermediate, most notably in the synthesis of the broad-spectrum antibiotic, Tigecycline.[1][2][3] Its structure, featuring a reactive acetyl chloride moiety and a sterically hindering tert-butylamino group, makes it a versatile reagent in organic synthesis.[2][4] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[2] This guide will dissect its various synonyms, elucidate its chemical properties, and provide practical insights into its application.

Decoding the Identity: Synonyms and Chemical Identifiers

The multiplicity of names for a single chemical entity can often be a source of confusion. Each synonym, however, offers a slightly different perspective on the molecule's structure or its role in a particular synthetic context. Understanding these variations is key to navigating chemical literature and databases effectively.

Systematic and Common Synonyms

This compound is known by a variety of names, each emphasizing different structural features or its relationship to other chemical classes.[2][5] Below is a comprehensive table of its most common synonyms.

| Synonym | Rationale for Nomenclature |

| This compound | The primary and most descriptive IUPAC-style name, clearly indicating the substituent groups on the acetyl chloride backbone.[6] |

| Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | A formal, indexed name often found in chemical databases like CAS, specifying the hydrochloride salt ratio.[1][5][6] |

| N-tert-Butylglycine Acid Chloride Hydrochloride | This name highlights the compound's origin as a derivative of N-tert-butylglycine, an amino acid analog.[2][5] |

| tert-Butylglycinoyl chloride hydrochloride | A variation of the above, emphasizing the acyl chloride functionality ("-oyl chloride").[2][5] |

| Tigecycline Sidechain | A functional synonym that directly points to its primary application as a key intermediate in the synthesis of the antibiotic Tigecycline.[2][5][7] |

| 2-[(tert-Butyl)amino]acetyl chloride hydrochloride | A slight variation in punctuation of the primary name, commonly used in literature and supplier catalogs.[1][2][4][7] |

| N-(2-Chloro-2-oxoethyl)-2-methyl-2-propanaminium chloride | A more complex systematic name that treats the nitrogen as a quaternary ammonium salt.[2][5][7] |

Chemical Identifiers

Beyond synonyms, a set of unique identifiers ensures the unambiguous identification of this compound across different platforms and databases.

| Identifier | Value | Significance |

| CAS Number | 915725-52-9 | The universally recognized unique identifier assigned by the Chemical Abstracts Service.[1][2][4][5][7] |

| Molecular Formula | C6H13Cl2NO | Denotes the elemental composition of the molecule.[1][2][4][6] |

| Molecular Weight | 186.08 g/mol | The mass of one mole of the substance.[1][2][6] |

| InChI Key | DGVPZCIZHNTARH-UHFFFAOYSA-N | A standardized, unique structural identifier.[2][7] |

| EC Number | 618-771-2 | The European Community number for identification within European regulatory frameworks.[2] |

| PubChem CID | 53401011 | The unique identifier in the PubChem database.[6] |

Chemical Properties and Reactivity

This compound typically appears as a white to off-white crystalline powder.[1][8] Its chemical reactivity is dominated by the electrophilic acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water.[2][4]

The presence of the bulky tert-butyl group provides significant steric hindrance around the nitrogen atom, which can influence the regioselectivity and stereoselectivity of its reactions.[2] The hydrochloride salt form not only enhances stability but also improves its solubility in polar solvents.[5]

Core Application: A Pivotal Intermediate in Drug Synthesis

The primary industrial and research application of this compound is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][4]

Synthesis of Tigecycline

Tigecycline, a glycylcycline antibiotic, is a prime example of a drug synthesized using this intermediate.[1][3] The 2-(tert-butylamino)acetyl group is a key structural motif in the final drug molecule, responsible for overcoming certain mechanisms of antibiotic resistance.[2]

The synthesis generally involves the acylation of a minocycline derivative with this compound. The reaction is a nucleophilic acyl substitution where the amino group of the minocycline derivative attacks the carbonyl carbon of the acetyl chloride.

Figure 1: Simplified workflow for Tigecycline synthesis.

Other Potential Applications

Beyond its role in antibiotic synthesis, the versatile reactivity of this compound makes it a valuable building block in the synthesis of other complex organic molecules and peptidomimetics.[2][4] Its ability to introduce the tert-butylamino acetyl moiety can be exploited to modify the pharmacokinetic and pharmacodynamic properties of drug candidates, such as enhancing solubility and bioavailability.[2][4]

Experimental Protocol: Acylation using this compound

The following is a generalized, illustrative protocol for an acylation reaction. Note: This is a template and must be adapted and optimized for specific substrates and scales. Always consult the relevant safety data sheet (SDS) before handling this reagent.

Materials:

-

Substrate containing a primary or secondary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the amine-containing substrate and the tertiary amine base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. The base is crucial to neutralize the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermic nature of the acylation and minimize side reactions.

-

Reagent Addition: Slowly add a solution of this compound in the same anhydrous solvent to the cooled reaction mixture. The slow addition helps to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Figure 2: Step-by-step workflow for a typical acylation reaction.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][9] It is also irritating to the respiratory system.[8] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Store the compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1]

Conclusion

This compound is a chemical intermediate of significant importance in the pharmaceutical industry. A thorough understanding of its various synonyms and identifiers is fundamental for any researcher or professional working in this field. This guide has provided a comprehensive overview of its nomenclature, chemical properties, key applications, and safe handling procedures. By appreciating the nuances of its identity and reactivity, scientists can more effectively leverage this versatile building block in the development of novel therapeutics.

References

- Exploring this compound: A Key Tigecycline Intermediate. (n.d.).

- This compound | 915725-52-9 | Benchchem. (n.d.).

- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025, March 1).

- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino] - CymitQuimica. (n.d.).

- 2-((tert-butyl)amino)acetyl chloride hydrochloride - ChemBK. (2024, April 9).

- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki - Guidechem. (n.d.).

- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications - Srini Chem. (n.d.).

- N-tert-Butyl-2-chloroacetamide: A Versatile Intermediate for Chemical Synthesis and Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- This compound | C6H13Cl2NO | CID 53401011 - PubChem. (n.d.).

- Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. (n.d.).

- Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Buy 2-((tert-butyl)amino)acetyl chloride hydrochloride from Conier Chem&Pharma Limited. (n.d.).

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 6. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

2-(Tert-butylamino)acetyl chloride hydrochloride: A Technical Guide to Safe Handling and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary of Hazards & Core Principles

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) is a bifunctional reagent of significant value in pharmaceutical and organic synthesis, primarily serving as a key intermediate for introducing the N-tert-butyl glycinyl moiety.[1][2][3] Its utility, however, is matched by its inherent hazards. The molecule's reactivity is dictated by two key features: the acyl chloride group and the hydrochloride salt. The acyl chloride is highly susceptible to nucleophilic attack, especially by water, leading to vigorous and hazardous reactions. The hydrochloride portion contributes to its acidic and corrosive nature.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in a mechanistic understanding of its reactivity. The core principle underpinning all protocols is the strict exclusion of moisture and other incompatible nucleophiles to prevent uncontrolled exothermic reactions and the release of corrosive hydrogen chloride gas.[4][5] Adherence to the protocols outlined herein is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Chemical & Physical Properties

Understanding the fundamental properties of a reagent is the first step in a thorough risk assessment. This compound is a white to off-white solid, often crystalline, with a pungent odor.[6][7] Its hydrochloride salt form generally improves stability and handling compared to the free base.[1][7]

| Property | Value | Source |

| CAS Number | 915725-52-9 | [2][6] |

| Molecular Formula | C₆H₁₃Cl₂NO | [8] |

| Molecular Weight | 186.08 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Odor | Pungent | [6] |

| Primary Hazards | Corrosive, Water-Reactive | [6][8] |

Core Reactivity & Hazards: A Mechanistic Approach

The hazardous nature of this compound stems directly from the high electrophilicity of the carbonyl carbon in the acyl chloride group.[1] This makes it an excellent acylating agent but also highly reactive toward common nucleophiles.

Hydrolysis: The Primary Hazard

The most significant and immediate hazard is its violent reaction with water.[4] Even atmospheric moisture is sufficient to initiate hydrolysis. This reaction is highly exothermic and produces two corrosive products: 2-(tert-butylamino)acetic acid and hydrogen chloride (HCl) gas.[1]

Reaction: C₆H₁₂ClNO·HCl + 2H₂O → (CH₃)₃CNHCH₂COOH·HCl + HCl(g) + Heat

The rapid generation of HCl gas in a sealed or poorly ventilated container can lead to a dangerous pressure buildup.[4][9] In an open environment, it creates a highly corrosive and toxic atmosphere that can cause severe respiratory tract, skin, and eye burns.[6][10]

Figure 1: Hydrolysis Reaction Hazards

Incompatibility with Other Nucleophiles

Beyond water, this reagent reacts vigorously with other protic solvents and nucleophiles.[4] Key incompatibilities include:

-

Alcohols: React to form esters and HCl gas.

-

Strong Bases (e.g., sodium hydroxide): Violent neutralization reactions.[4]

-

Oxidizing Agents: May lead to vigorous, potentially explosive reactions.[4][11]

Risk Assessment & Control Hierarchy

A systematic approach to safety involves a hierarchy of controls, from most to least effective.

Engineering Controls

Engineering controls are the first line of defense. All manipulations of this compound must be performed within a certified chemical fume hood to contain corrosive vapors and dust.[5][12] For particularly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection by rigorously excluding moisture.[13][14]

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this reagent is mandatory.

-

Training: All personnel must be trained on the specific hazards, the SOP, and emergency procedures before working with the compound.[5]

-

Designated Area: Clearly mark the area where this reagent is being used and restrict access.[12]

-

Secure Storage: Store in a dedicated, locked cabinet or desiccator that is clearly labeled as "Corrosive" and "Water-Reactive".[9][15]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound.[16][17] The choice of PPE should be based on a thorough risk assessment of the specific procedure.[9][18]

| Body Part | Required PPE | Rationale & Specifications |

| Eyes/Face | Chemical safety goggles AND a face shield | Protects against splashes of the solid or its reaction products. Standard safety glasses are insufficient.[9][16][19] |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Must be rated for resistance to both acids and organic chlorides. Inspect gloves for integrity before each use and replace immediately if contaminated.[16][18] |

| Body | Flame-resistant lab coat | Protects skin from accidental contact.[18] For larger-scale operations, a chemical-resistant apron is also required.[9][16] |

| Respiratory | Not required if handled in a fume hood | If there is a risk of exceeding exposure limits or in an emergency (e.g., large spill), a respirator with an appropriate acid gas cartridge is necessary.[18] |

Standard Operating Protocol: Lab-Scale Acylation Reaction

This protocol outlines a self-validating workflow for a typical laboratory-scale reaction. The causality behind each step is explained to reinforce safe practices.

Figure 2: Safe Handling Workflow

Step-by-Step Methodology

-

Preparation:

-

1.1 Don all required PPE as specified in the table above.

-

1.2 Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

1.3 Assemble all necessary glassware. Ensure it is scrupulously oven- or flame-dried to remove any traces of water. Cool under a stream of inert gas (nitrogen or argon).

-

1.4 Rationale: This prevents moisture from being present in the reaction apparatus.

-

1.5 Remove the reagent container from its storage location (e.g., -20°C freezer). Allow it to warm to ambient temperature inside a desiccator before opening.

-

1.6 Rationale: Opening a cold container will cause atmospheric moisture to condense on the solid, leading to immediate hydrolysis and degradation.[1]

-

-

Dispensing:

-

2.1 Perform all transfers inside the fume hood.

-

2.2 Briefly remove the container lid and weigh the required amount of the solid quickly. Minimize the time the container is open to the atmosphere.

-

2.3 Add the solid to the reaction vessel, preferably against a counterflow of inert gas.

-

2.4 Immediately and tightly reseal the reagent container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film before returning to storage.

-

-

Reaction & Quenching:

-

3.1 Conduct the reaction under a positive pressure of inert gas.

-

3.2 Upon completion, any unreacted acyl chloride must be safely quenched. Never quench with water directly.

-

3.3 Slowly and carefully add the reaction mixture to a separate flask containing a suitable alcohol (like isopropanol) or a secondary amine, often with external cooling (ice bath).

-

3.4 Rationale: Alcohols and amines react in a more controlled manner than water. The process is still exothermic and will generate HCl, so slow addition and cooling are essential.

-

Storage & Incompatibility

Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5][15][20] Storage at -20°C is often recommended to minimize degradation.

-

Container: Keep the container tightly sealed at all times.[14][21] Use the original container, which is designed for this purpose.

-

Segregation: Store separately from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[9][11] The storage area should not have a drain or sewer access.[10]

Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

| Emergency Type | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[10][12] Remove contaminated clothing while flushing. Seek immediate medical attention.[10][22] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[10][12] Remove contact lenses if possible. Seek immediate medical attention.[10][22] |

| Inhalation | Move the affected person to fresh air immediately.[12][22] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[10][15] Rinse mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[10] |

| Small Spill (<10g) | Restrict access to the area.[12] Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[4] Do NOT use water or combustible materials.[4] Scoop the mixture into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[4] |

| Large Spill | Evacuate the immediate area and alert others.[4] Activate the emergency response plan and contact the appropriate emergency personnel (e.g., EH&S, fire department).[12][23] |

Waste Disposal & Decontamination

All waste containing this compound or its reaction byproducts is considered hazardous waste.

-

Neutralization/Quenching: Carefully quench all reactive waste by slowly adding it to a stirred, cooled solution of a suitable alcohol (e.g., isopropanol).

-

Collection: Collect all quenched materials, spill cleanup debris, and empty containers in a designated, properly labeled hazardous waste container.[12] Do not mix with other waste streams.[21]

-

Disposal: Dispose of the waste through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[4][15]

-

Glassware Decontamination: Decontaminate glassware by rinsing with a suitable organic solvent, followed by the slow addition of an alcohol to quench any residue. Only after this procedure should glassware be washed with soap and water.

References

-

PubChem. This compound | C6H13Cl2NO | CID 53401011. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

INCHEM. ICSC 0210 - ACETYL CHLORIDE. [Link]

-

CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. [Link]

-

Canada Safety Training. Examples of PPE for Dangerous Goods Classes. [Link]

-

Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

-

ChemBK. 2-((tert-butyl)amino)acetyl chloride hydrochloride. [Link]

-

OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

-

Chemsafe. 10 Tips Working Safely with corrosives. [Link]

-

Autech. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

Sources

- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nj.gov [nj.gov]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 8. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 11. fishersci.com [fishersci.com]

- 12. wcu.edu [wcu.edu]

- 13. download.basf.com [download.basf.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. echemi.com [echemi.com]

- 16. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 17. blog.storemasta.com.au [blog.storemasta.com.au]

- 18. oshatrainingschool.com [oshatrainingschool.com]

- 19. chemsafe.ie [chemsafe.ie]

- 20. chemos.de [chemos.de]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride

An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Antibiotic Development

Introduction: A Solution to a Growing Threat

The story of 2-(tert-butylamino)acetyl chloride hydrochloride is not one of serendipitous discovery in a flask, but of targeted chemical design to combat a pressing global health crisis: antibiotic resistance. Its emergence is intrinsically linked to the development of the glycylcycline class of antibiotics in the early 1990s.[1] As bacteria increasingly developed resistance to traditional tetracycline antibiotics, researchers sought to create new analogues that could overcome these defense mechanisms, such as efflux pumps and ribosomal protection.[1] This necessity was the mother of invention for a new generation of life-saving drugs, and with it, the specialized chemical building blocks required for their synthesis.

At the forefront of this new class of antibiotics is Tigecycline, a potent agent effective against a broad spectrum of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The unique chemical structure of Tigecycline, specifically its 9-t-butylglycylamido side chain, is crucial to its enhanced efficacy.[4] The synthesis of this critical side chain required a reliable and reactive precursor, a role perfectly filled by this compound. Thus, the discovery and history of this compound are inseparable from the development of Tigecycline and the broader fight against antimicrobial resistance.

Physicochemical Properties and Identification

| Property | Value | Source |

| CAS Number | 915725-52-9 | [5] |

| Molecular Formula | C₆H₁₃Cl₂NO | [5] |

| Molecular Weight | 186.08 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | Typically ≥99% | [5] |

The Synthetic Pathway: From Amine to Acyl Chloride